molecular formula C16H18F3N3S B2633972 2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1327218-28-9

2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No. B2633972
CAS RN: 1327218-28-9
M. Wt: 341.4
InChI Key: WLTZALVWQYHYGB-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiadiazole, which is a heterocyclic compound containing a sulfur atom, two nitrogen atoms, and two carbon atoms.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiadiazole Derivatives : A study by Abdel‐Aziz et al. (2009) explored the synthesis of 1,3,4-thiadiazole derivatives, including those with piperidin-1-yl groups, which demonstrated significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

  • Molecular and Structural Analysis : Research by Dani et al. (2013) included the synthesis of various thiadiazole compounds, analyzing their molecular structure through spectroscopy and X-ray crystallography (Dani et al., 2013).

Biological Activities

  • Antibacterial and Antiviral Properties : Xia (2015) synthesized 1,3,4-thiadiazole amide compounds, demonstrating inhibitory effects on certain bacterial strains and viruses (Xia, 2015).

  • Antitumor and Antioxidant Evaluation : Hamama et al. (2013) investigated N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities, showing promising results in antitumor evaluations (Hamama et al., 2013).

Interaction with Biological Systems

  • Molecular Organization in Lipid Bilayers : Kluczyk et al. (2016) studied the molecular organization of thiadiazoles in lipid bilayer systems, finding significant interactions and aggregation effects influenced by the compound's structure (Kluczyk et al., 2016).

  • Inhibition of Carbonic Anhydrase Isozymes : Alafeefy et al. (2015) researched benzenesulfonamides with thiadiazolyl moieties as inhibitors of human carbonic anhydrase isozymes, finding significant inhibition of tumor-associated isoforms (Alafeefy et al., 2015).

Potential Therapeutic Applications

  • Leishmanicidal Activity : Foroumadi et al. (2005) synthesized thiadiazole derivatives showing strong leishmanicidal activity, with certain compounds performing better than standard treatments (Foroumadi et al., 2005).

  • Antiproliferative Properties : Gür et al. (2020) synthesized Schiff bases derived from thiadiazoles, showing notable DNA protective abilities and antimicrobial activity against specific bacterial strains (Gür et al., 2020).

properties

IUPAC Name

2-methyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3S/c1-11-20-21-15(23-11)13-5-7-22(8-6-13)10-12-3-2-4-14(9-12)16(17,18)19/h2-4,9,13H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTZALVWQYHYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)-1,3,4-thiadiazole

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